3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid
Overview
Description
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with two methyl groups at positions 3 and 5, and a butyric acid moiety attached to the nitrogen atom at position 1 of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and carboxylic acids. For instance, the reaction of 3,5-dimethyl-1H-1,2,4-triazole with butyric acid under acidic conditions can yield the desired compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential anticancer, antifungal, and antiviral activities.
Agriculture: Triazole derivatives are known for their fungicidal properties and can be used in the development of agrochemicals.
Materials Science: The compound can be utilized in the synthesis of coordination polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-1,2,4-triazole: A precursor to the target compound with similar structural features.
1,2,4-Triazole: The parent compound of the triazole family, widely studied for its biological activities.
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: A structurally related compound with a propanoic acid moiety instead of butyric acid.
Uniqueness
3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid is unique due to the presence of both the dimethyl-substituted triazole ring and the butyric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(4-8(12)13)11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTPUSHEGYKPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230392 | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-16-0 | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801228-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,3,5-Trimethyl-1H-1,2,4-triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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